molecular formula C28H36N2O2 B12694800 Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)- CAS No. 102338-99-8

Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-

Katalognummer: B12694800
CAS-Nummer: 102338-99-8
Molekulargewicht: 432.6 g/mol
InChI-Schlüssel: JBJJXHCUIDFNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two phenyl-cyclopropyl groups attached to a sebacamide backbone, making it a subject of interest in both synthetic chemistry and applied sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- typically involves the reaction of phenazone with sebacoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- may involve large-scale reactions using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for conditions such as osteoarthritis and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may influence mitochondrial function and oxidative stress responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) sebacamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- stands out due to its unique cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .

Eigenschaften

CAS-Nummer

102338-99-8

Molekularformel

C28H36N2O2

Molekulargewicht

432.6 g/mol

IUPAC-Name

N,N'-bis(2-phenylcyclopropyl)decanediamide

InChI

InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32)

InChI-Schlüssel

JBJJXHCUIDFNMH-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.